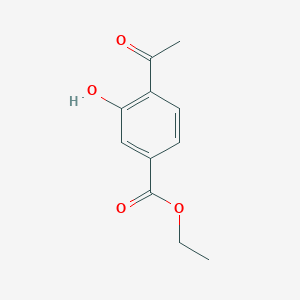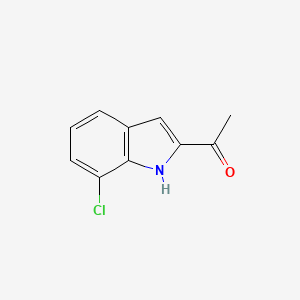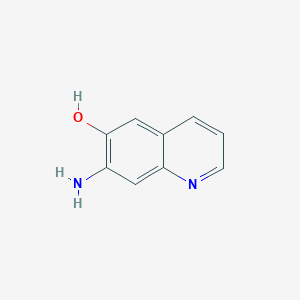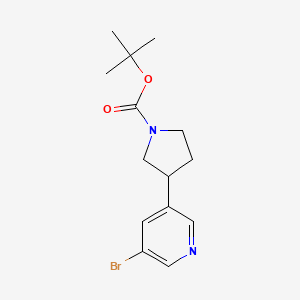![molecular formula C13H8Cl2N2 B15332172 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)
8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms in the structure enhances its chemical reactivity and potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. This reaction is followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and heating to temperatures around 100-150°C .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be tailored to minimize environmental impact and reduce production costs .
化学反应分析
Types of Reactions: 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including tuberculosis and cancer.
Biological Studies: The compound is studied for its potential antimicrobial and antiviral activities.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in the body. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking the progression of diseases like cancer or infections .
相似化合物的比较
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
2-Chlorobenzimidazole: Another heterocyclic compound with antimicrobial properties.
2-Chloropyridine: A simpler structure with diverse chemical reactivity.
Uniqueness: 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential pharmacological properties. Its imidazo[1,2-a]pyridine core provides a versatile scaffold for the development of various therapeutic agents .
属性
分子式 |
C13H8Cl2N2 |
|---|---|
分子量 |
263.12 g/mol |
IUPAC 名称 |
8-chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-5-2-1-4-9(10)12-8-17-7-3-6-11(15)13(17)16-12/h1-8H |
InChI 键 |
SWCRZJNCTCWCDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4-bromo-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15332118.png)
![4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15332126.png)


![2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15332146.png)

![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)



